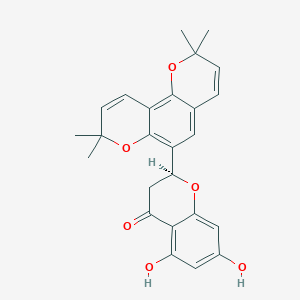
Sanggenol O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sanggenol O is an isoprenylated flavonoid compound isolated from the root bark of the mulberry tree (Morus alba). It is known for its hepatoprotective and neuroprotective activities, making it a subject of interest in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanggenol O can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the root bark of Morus alba using various chromatographic techniques, including silica gel, ODS, and Sephadex LH-20 column chromatography . These methods allow for the isolation and purification of this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: Sanggenol O undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
Sanggenol O has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate. In biology, this compound is investigated for its hepatoprotective and neuroprotective activities . In medicine, it is explored for its potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders . In industry, this compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Sanggenol O involves its interaction with various molecular targets and pathways. It has been shown to inhibit the main protease of SARS-CoV-2 through allosteric inhibition, affecting the active site and triggering structural changes . Additionally, this compound exerts its hepatoprotective and neuroprotective effects by modulating oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Sanggenol O is similar to other isoprenylated flavonoids such as Sanggenol A, Sanggenol L, and Sanggenon F . this compound is unique due to its specific structural features and potent biological activities. Unlike other similar compounds, this compound has shown significant potential in inhibiting the main protease of SARS-CoV-2, making it a promising candidate for antiviral drug development .
List of Similar Compounds:- Sanggenol A
- Sanggenol L
- Sanggenon F
- Kuwanon T
- Cyclomorusin
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its unique structural properties and potent biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. As research continues, this compound holds promise for the development of new therapeutic agents and drugs.
Properties
Molecular Formula |
C25H24O6 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(2,2,8,8-tetramethylpyrano[2,3-f]chromen-6-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H24O6/c1-24(2)7-5-13-9-16(23-15(22(13)30-24)6-8-25(3,4)31-23)19-12-18(28)21-17(27)10-14(26)11-20(21)29-19/h5-11,19,26-27H,12H2,1-4H3/t19-/m0/s1 |
InChI Key |
NJVSYIMNJLJFLD-IBGZPJMESA-N |
Isomeric SMILES |
CC1(C=CC2=CC(=C3C(=C2O1)C=CC(O3)(C)C)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)C |
Canonical SMILES |
CC1(C=CC2=CC(=C3C(=C2O1)C=CC(O3)(C)C)C4CC(=O)C5=C(C=C(C=C5O4)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


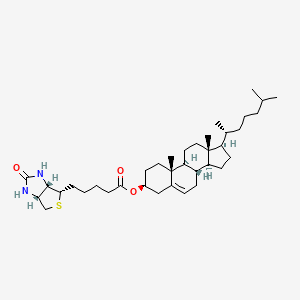

![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)
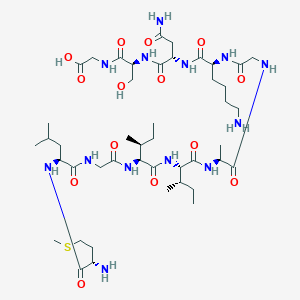
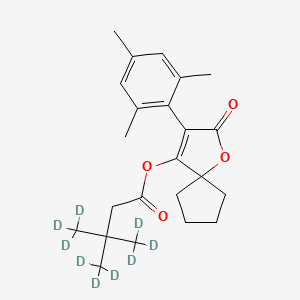
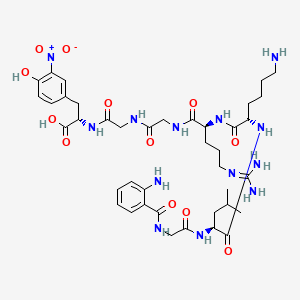
![methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate](/img/structure/B12371194.png)
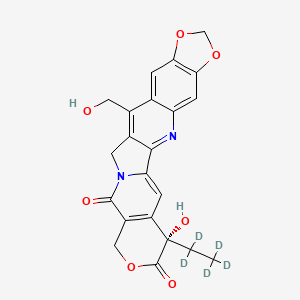
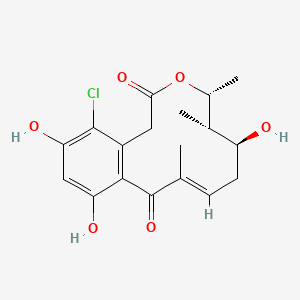
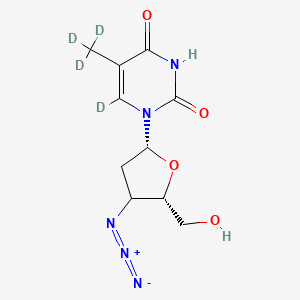
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)
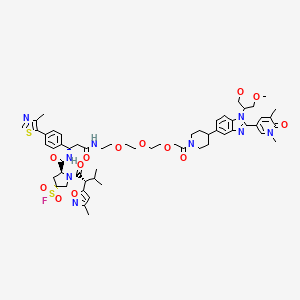
![Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate](/img/structure/B12371248.png)
